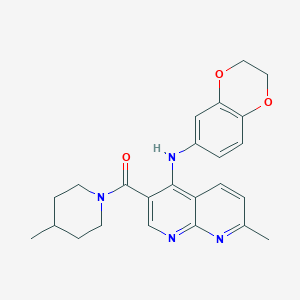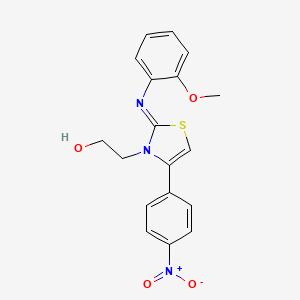![molecular formula C16H12N2OS B2699305 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole CAS No. 7025-35-6](/img/structure/B2699305.png)
7-methoxy-2-phenylimidazo[2,1-b]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2-phenylimidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .
Mecanismo De Acción
Target of Action
The primary target of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR), a type of protein found on the surface of cells . EGFR plays a crucial role in controlling normal cell growth, division, and differentiation .
Mode of Action
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole interacts with its target, the EGFR, by binding to it . This binding inhibits the activation of the EGFR, thereby preventing the signal transduction pathways that lead to cell growth and division .
Biochemical Pathways
Upon binding to the EGFR, 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole affects several biochemical pathways. It inhibits both the conversion of ammonia to hydroxylamine and the conversion of hydroxylamine to nitrite in the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways, respectively .
Result of Action
The binding of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole to the EGFR leads to a decrease in the activation of this receptor, which in turn inhibits cell growth and division . This results in potent anticancer activity against certain cancer cell lines, such as MCF-7 and A549 .
Análisis Bioquímico
Biochemical Properties
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole has been found to interact with various enzymes and proteins . For instance, it has been shown to have a significant interaction with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and development . The nature of these interactions involves the formation of hydrogen bonds and Pi-sigma interactions with the receptor, contributing to its potential anticancer activity .
Cellular Effects
The effects of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole on cells have been primarily studied in the context of cancer. It has been found to exhibit potent anticancer activity against MCF-7 and A549 cancer cell lines . The compound influences cell function by interfering with cell signaling pathways, particularly the EGFR pathway .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the EGFR, leading to the inhibition of this enzyme and subsequently affecting the downstream signaling pathways . This results in altered cell cycle progression and potentially leads to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. This reaction forms the benzothiazole ring, which is then further modified to introduce the imidazole moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly for its anticancer properties.
Comparación Con Compuestos Similares
- 2-Phenylimidazo[2,1-b][1,3]benzothiazole
- 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole is unique due to the presence of the methoxy group at the 6-position. This structural modification can influence its chemical reactivity and biological activity, potentially enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOQUSERXLGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)
![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)
![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)





